Azelaoyl chloride
Overview
Description
. It is the diacid chloride derivative of azelaic acid. Azelaoyl chloride is a colorless liquid, although commercial samples can sometimes appear yellow . This compound is primarily used as an intermediate in organic synthesis and has various applications in different fields.
Preparation Methods
Azelaoyl chloride is typically synthesized from azelaic acid through a chlorination process. The general synthetic route involves the reaction of azelaic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ . The reaction is carried out under reflux conditions, and the resulting this compound is purified by distillation.
Reaction Conditions:
Reagents: Azelaic acid, thionyl chloride or oxalyl chloride
Conditions: Reflux, followed by distillation
Industrial Production: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors, and the product is purified using industrial distillation equipment to ensure high purity and yield .
Chemical Reactions Analysis
Azelaoyl chloride undergoes various chemical reactions, including:
a. Hydrolysis: this compound reacts with water to form azelaic acid and hydrochloric acid.
C₉H₁₄Cl₂O₂ + 2H₂O → C₉H₁₆O₄ + 2HCl
b. Esterification: this compound reacts with alcohols to form azelaic acid esters and hydrochloric acid.
C₉H₁₄Cl₂O₂ + 2ROH → C₉H₁₆O₄R₂ + 2HCl
c. Amidation: this compound reacts with amines to form azelaic acid amides and hydrochloric acid.
C₉H₁₄Cl₂O₂ + 2RNH₂ → C₉H₁₆O₂(NHR)₂ + 2HCl
Common Reagents and Conditions:
Hydrolysis: Water, room temperature
Esterification: Alcohols (e.g., methanol, ethanol), reflux
Amidation: Amines (e.g., methylamine, ethylamine), reflux
Major Products:
- Azelaic acid
- Azelaic acid esters
- Azelaic acid amides
Scientific Research Applications
Azelaoyl chloride has several applications in scientific research and industry:
a. Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals .
- Employed in the preparation of electrochromic polyamides and other copolymers .
b. Biology:
c. Medicine:
d. Industry:
Mechanism of Action
The mechanism of action of azelaoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles such as water, alcohols, and amines to form corresponding azelaic acid derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparison with Similar Compounds
Azelaoyl chloride can be compared with other similar acyl chlorides, such as:
Adipoyl chloride (Hexanedioyl dichloride): Used in the synthesis of polyamides and polyesters.
Sebacoyl chloride (Decanedioyl dichloride): Employed in the production of nylon and other polymers.
Suberoyl chloride (Octanedioyl dichloride): Utilized in the synthesis of various organic compounds.
Uniqueness of this compound:
- This compound has a unique nine-carbon chain, which imparts specific properties to the compounds derived from it.
- It is particularly useful in the synthesis of long-chain dicarboxylic acid derivatives, which have applications in various fields .
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers and industry professionals can effectively utilize this compound in their work.
Properties
IUPAC Name |
nonanedioyl dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Cl2O2/c10-8(12)6-4-2-1-3-5-7-9(11)13/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEVGSTXQGZPCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)Cl)CCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059561 | |
Record name | Nonanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123-98-8 | |
Record name | Nonanedioyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Azelaoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azelaoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519866 | |
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Record name | Nonanedioyl dichloride | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azelaoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.245 | |
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Record name | Azelaoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEG67YB85G | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of Azelaoyl Chloride in polymer chemistry?
A1: this compound is widely employed as a monomer in the synthesis of various polymers, particularly polyesters and polyamides. For instance, it reacts with 4,4′-biphenyldithiol to produce sulfur-containing linear polythioesters with promising adhesive properties []. Similarly, this compound is used in the synthesis of photocrosslinkable polyesters when reacted with monomers like trans-2,2′-dihydroxystilbene []. These polymers find applications in photoresist and photolithographic technologies due to their ability to crosslink upon UV irradiation.
Q2: How does the chain length of the diacyl dichloride, such as this compound, influence the properties of the resulting polymers?
A2: The length of the diacyl dichloride significantly impacts the thermal and mechanical properties of the synthesized polymers. For example, increasing the methylene chain length in polythioesters derived from bis(4,4′-mercaptophenyl)sulfide and various acid dichlorides, including this compound, leads to a decrease in tensile strength and storage modulus []. This observation highlights the role of chain flexibility in influencing the bulk properties of the polymer.
Q3: Can this compound be used to modify the crystallization behavior of existing polymers?
A3: Yes, this compound derivatives can act as nucleating agents to enhance the crystallization of certain polymers. Research demonstrates that N, N'-bis(benzoyl) azelaic acid dihydrazide, synthesized from this compound and benzoyl hydrazine, exhibits significant nucleating effects on Poly(L-lactic acid) (PLLA) []. The addition of this compound increases the crystallization temperature and enthalpy of PLLA, suggesting its potential use in modifying the thermal properties and crystallization kinetics of PLLA.
Q4: Are there any studies exploring the potential of this compound in synthesizing liquid crystalline polymers?
A4: Indeed, this compound has been investigated as a building block for liquid crystalline polymers. Researchers have successfully synthesized liquid crystalline thermotropic main-chain polyesters by reacting 4,4′-dihydroxy-α-methylstilbene with this compound []. The resulting polymers displayed nematic and smectic mesophases, demonstrating the potential of this compound in designing advanced materials with tailored liquid crystalline properties.
Q5: Beyond polyesters, are there other polymer classes where this compound finds application?
A5: this compound is also employed in the synthesis of electrochromic polyamides []. These polymers are prepared via condensation polymerization of amine-capped oligoaniline with this compound. The resulting polyamides exhibit interesting electrochemical properties and color-changing abilities upon application of an electrical potential, making them potentially useful in electrochromic devices.
Q6: Is there any evidence of this compound being a degradation product of other compounds?
A6: Interestingly, this compound has been identified as a degradation product of endosulfan, a controversial insecticide, during catalytic ozonation processes []. This finding highlights the potential for this compound formation during the breakdown of certain chemicals, emphasizing the need to understand its environmental fate and potential impact.
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